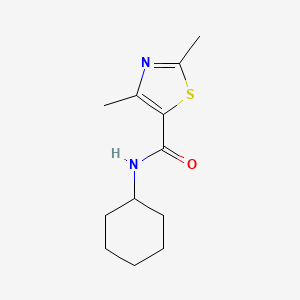![molecular formula C18H15NO3 B5970509 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5970509.png)
2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione, also known as MBAM-indene, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This molecule has been shown to exhibit promising anticancer activity, making it a subject of interest in cancer research.
Mecanismo De Acción
The mechanism of action of 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione is not fully understood, but studies have suggested that it may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this molecule has been shown to inhibit the migration and invasion of cancer cells, which are important processes for tumor metastasis. In vivo studies have also shown that 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione exhibits antitumor activity in mouse models of breast and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione in lab experiments is its high potency against cancer cells. Additionally, this molecule has been shown to exhibit low toxicity in normal cells, which is important for the development of safe and effective cancer therapies. However, one limitation of using 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione. One area of interest is the development of novel formulations that can increase the solubility and bioavailability of this molecule. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione and its potential use in combination with other anticancer agents. Finally, more in vivo studies are needed to evaluate the safety and efficacy of this molecule as a potential cancer therapy.
Métodos De Síntesis
The synthesis of 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione involves the reaction of 2-indanone with 4-methoxybenzylamine in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the resulting product is then purified by column chromatography. This method has been reported to yield high purity 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione in good yields.
Aplicaciones Científicas De Investigación
2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this molecule exhibits cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Propiedades
IUPAC Name |
3-hydroxy-2-[(4-methoxyphenyl)methyliminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-22-13-8-6-12(7-9-13)10-19-11-16-17(20)14-4-2-3-5-15(14)18(16)21/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKZQNHHQZLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5970426.png)
![4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5970429.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5970434.png)
![1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-phenylethyl)piperidine](/img/structure/B5970442.png)
![1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride](/img/structure/B5970443.png)
![5-(hydroxymethyl)-2-methyl-3-phenyl-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970446.png)
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5970461.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B5970470.png)
![2-[(benzylthio)acetyl]-N-(3,5-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B5970477.png)
![2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5970485.png)
![3-[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5970487.png)

![2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970508.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinol](/img/structure/B5970510.png)